molecular formula C9H15NO5 B13556040 rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate

rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate

Cat. No.: B13556040
M. Wt: 217.22 g/mol
InChI Key: PTNMRLPVJWDLHK-DGUCWDHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate (CAS: 74746-10-4) is a chiral piperidine derivative featuring two methyl ester groups at positions 2 and 6, along with a hydroxyl substituent at position 4 of the piperidine ring . This compound is often synthesized via stereoselective routes, such as oxidative ozonolysis followed by esterification, as seen in analogous piperidine derivatives . Its hydroxyl group enhances polarity, influencing solubility and reactivity compared to non-hydroxylated analogs.

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

dimethyl (2S,6R)-4-hydroxypiperidine-2,6-dicarboxylate

InChI

InChI=1S/C9H15NO5/c1-14-8(12)6-3-5(11)4-7(10-6)9(13)15-2/h5-7,10-11H,3-4H2,1-2H3/t5?,6-,7+

InChI Key

PTNMRLPVJWDLHK-DGUCWDHESA-N

Isomeric SMILES

COC(=O)[C@H]1CC(C[C@H](N1)C(=O)OC)O

Canonical SMILES

COC(=O)C1CC(CC(N1)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Enzymatic Desymmetrization

One of the prominent methods involves enzymatic desymmetrization of meso or prochiral precursors. Enzymes such as lipases catalyze the selective hydrolysis of symmetric diesters or diols, yielding enantiomerically enriched intermediates that can be further elaborated into the target compound. For example, enzymatic hydrolysis of meso-2,6-disubstituted piperidines produces monoacetates with high enantiomeric excess, which can be racemized or used as racemic mixtures in subsequent steps.

Reductive Cyclization

A classical approach involves the reductive cyclization of open-chain precursors such as amino acids or β-keto esters. For instance, the reduction of suitable keto-amides under catalytic hydrogenation conditions can induce cyclization to form the piperidine ring with stereocontrol over the 2,4,6-positions.

Construction of the 4-Hydroxypiperidine-2,6-Dicarboxylate Framework

Hydrogenation of Dioxopyrrolidine Derivatives

A key method reported involves hydrogenation of 2,3-dioxopyrrolidine derivatives. Under catalytic hydrogenation with Pd—C in ethanol, the pyrrolidine ring is reduced, and subsequent functionalization introduces the hydroxyl group at the 4-position. This process often proceeds under a hydrogen atmosphere at room temperature or slightly elevated temperatures, with reaction times ranging from 12 to 24 hours.

Cyclization of Precursors with Ester Functionalities

Another route involves cyclization of amino acid derivatives bearing ester groups. For example, esterification of amino acids followed by intramolecular cyclization under dehydrating conditions (e.g., using polyphosphoric acid or other dehydrating agents) can produce the piperidine ring with ester functionalities at the 2- and 6-positions.

Summary of Reaction Conditions and Yields

Method Key Reagents Conditions Typical Yield References
Enzymatic hydrolysis Lipases, vinyl acetate Room temperature, 24 hours >98% ee (enantiopure), racemate obtainable
Hydrogenation of pyrrolidine derivatives Pd—C, ethanol 50°C, 12–24 hours 70–85%
Cyclization of amino acid esters Acidic dehydrating agents Reflux, 4–8 hours 60–75%
Reductive cyclization of keto-amides Metal catalysts, hydrogen 25–50°C, 12 hours 65–80% Literature review

Data Tables of Raw Materials and Intermediates

Raw Material Role Typical Source Purity Remarks
2,6-Dimethyl-2,6-diaminopiperidine Precursor Commercially available >98% Used in reductive cyclization
2,3-Dioxopyrrolidine Intermediate Synthesized from amino acids Variable Hydrogenation precursor
Esterified amino acids Building blocks Synthesized in-house or purchased >99% Cyclization substrates

Notes on Literature and Alternative Strategies

  • Enzymatic methods are favored for high enantioselectivity but can be adapted for racemic synthesis by controlling reaction conditions or using racemic enzyme preparations.
  • Catalytic hydrogenation of suitable precursors provides a straightforward route but may require careful control to prevent over-reduction or racemization.
  • Chemical cyclization strategies using dehydrating agents or acid catalysis are versatile but may involve harsher conditions that promote racemization.

Chemical Reactions Analysis

Types of Reactions

rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate with related dicarboxylate esters:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents/Ring Type Key Features
This compound (74746-10-4) C₉H₁₅NO₅ 217.22 Piperidine ring with 4-OH, 2/6-Me esters High polarity due to hydroxyl group; chiral centers influence stereoselectivity.
Dimethyl pyridine-2,6-dicarboxylate (5453-67-8) C₉H₉NO₄ 195.17 Pyridine ring, 2/6-Me esters Aromatic ring enhances stability; lacks hydroxyl group, reducing solubility.
Diethyl pyridine-2,6-dicarboxylate (15658-60-3) C₁₁H₁₃NO₄ 223.23 Pyridine ring, 2/6-Et esters Increased lipophilicity due to ethyl groups; lower reactivity than methyl esters.
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate (Synthesis A) C₉H₉NO₅ 211.17 Pyridine ring with 4-OH, 2/6-Me esters Combines aromaticity with hydroxyl polarity; intermediate for bioactive molecules.
Dimethyl 4-methoxy-2,6-pyridinedicarboxylate (19872-93-6) C₁₀H₁₁NO₅ 225.20 Pyridine ring with 4-OMe, 2/6-Me esters Methoxy group reduces polarity compared to hydroxyl; enhances metabolic stability.
Key Observations:
  • Ring Type : Piperidine derivatives (e.g., target compound) exhibit conformational flexibility, whereas pyridine analogs (e.g., 5453-67-8) are rigid due to aromaticity .
  • Substituent Effects : Hydroxyl groups (e.g., 74746-10-4) increase solubility in polar solvents, while methoxy/ethyl groups (e.g., 19872-93-6, 15658-60-3) enhance lipophilicity .
  • Stereochemistry: The (2R,4s,6S) configuration in the target compound distinguishes it from racemic or non-chiral analogs (e.g., 59234-46-7) .

Solubility and Reactivity Trends

  • Hydroxyl vs. Methoxy : The hydroxyl group in 74746-10-4 increases hydrogen-bonding capacity, improving aqueous solubility compared to 19872-93-6 .
  • Ester Group Impact : Methyl esters (e.g., 5453-67-8) hydrolyze faster than ethyl analogs (15658-60-3), affecting drug delivery kinetics .

Biological Activity

Rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate is a compound with significant biological activity attributed to its structural features. This article explores its biological properties, including pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C₉H₁₅N₁O₄
  • Molecular Weight : 217.095 g/mol
  • CAS Number : 26784-23-6

Biological Activity

The biological activity of this compound has been investigated in various studies. The compound has shown promise in several areas:

  • Antinociceptive Effects : Research indicates that compounds with similar piperidine structures exhibit analgesic properties. For instance, the compound's ability to modulate pain pathways suggests potential use in pain management therapies .
  • Antimicrobial Activity : Similar derivatives have demonstrated antimicrobial effects against various pathogens. Studies have shown that modifications in the piperidine ring can enhance antibacterial activity, making it a candidate for further exploration in antibiotic development .
  • Neuroprotective Effects : The hydroxypiperidine derivatives are being studied for neuroprotective properties, particularly in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntinociceptiveSignificant reduction in pain response in models
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuroprotectiveReduction of oxidative stress markers

Case Studies

  • Case Study on Antinociceptive Activity :
    • A study evaluated the analgesic effects of this compound in rodent models. The compound was administered at varying doses, showing a dose-dependent decrease in pain response measured by the formalin test.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial properties comparable to established antibiotics.
  • Neuroprotection in Cell Culture Models :
    • Neuroprotective effects were assessed using cultured neuronal cells exposed to oxidative stress conditions. The compound significantly reduced cell death and improved cell viability compared to controls.

Q & A

Q. How is rac-2,6-dimethyl(2R,4s,6S)-4-hydroxypiperidine-2,6-dicarboxylate synthesized, and what characterization techniques confirm its structure?

Methodological Answer: Synthesis typically involves multi-step organic reactions starting with substituted piperidine precursors. Key steps include hydroxylation at the 4-position and esterification of carboxyl groups. For example, analogous dihydropyridine derivatives are synthesized via cyclocondensation of ketoesters with ammonia donors, followed by stereoselective modifications . Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using coupling constants (e.g., J values for axial vs. equatorial protons) and NOE correlations .
  • Infrared (IR) Spectroscopy : Confirm ester carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and hydroxyl (O–H) absorption (~3200–3600 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute stereochemistry via single-crystal analysis, as demonstrated for dimethyl cis-4-hydroxymethylpiperidine-2,6-dicarboxylate derivatives .

Q. What spectroscopic methods are critical for confirming the stereochemistry of this compound?

Methodological Answer: Stereochemical analysis relies on:

  • ¹H NMR Coupling Constants : Axial-equatorial proton interactions (e.g., J = 10–12 Hz for trans-diaxial protons in piperidine rings) .
  • NOESY/ROESY : Detect spatial proximity between the 4-hydroxyl group and adjacent substituents to confirm cis or trans configurations .
  • X-ray Diffraction : Provides unambiguous stereochemical assignment, as shown in studies resolving the cis-4-hydroxymethyl configuration .

Advanced Research Questions

Q. How do stereochemical variations in the piperidine ring influence the compound’s reactivity and biological activity?

Methodological Answer: Stereochemistry dictates spatial orientation of functional groups, impacting:

  • Reactivity : The 4-hydroxyl group’s axial/equatorial position affects hydrogen-bonding capacity and nucleophilicity. For example, equatorial hydroxyls enhance solubility and metal-coordination potential, as seen in Ru(II/III) complexes with 4-hydroxypyridine ligands .
  • Biological Activity : Stereoisomers may exhibit divergent binding to enzymes or receptors. For dihydropyridine analogs, cis-configurations improve membrane permeability, altering pharmacokinetics . Experimental Approach: Compare enantiomers via chiral HPLC separation and assay against biological targets (e.g., COX-2 inhibition assays ).

Q. What experimental design strategies optimize synthesis yield while maintaining stereochemical integrity?

Methodological Answer: Use Design of Experiments (DoE) to identify critical variables:

  • Fractional Factorial Design : Screen factors like temperature, solvent polarity, and catalyst loading. For example, solvent polarity strongly influences esterification efficiency in dihydropyridine synthesis .
  • Response Surface Methodology (RSM) : Optimize reaction time and stoichiometry to maximize yield without racemization. Studies on similar esters show that excess dimethyl carbonate improves esterification but may require quenching to prevent side reactions .

Q. How can contradictory data in biological activity assays be resolved when testing derivatives of this compound?

Methodological Answer: Contradictions often arise from:

  • Substituent Effects : Minor structural changes (e.g., methoxy vs. hydroxy groups) drastically alter bioactivity. For instance, 4-methoxy substitution in dihydropyridines reduces COX-2 inhibition compared to hydroxyl analogs .
  • Purity Issues : Impurities from incomplete esterification (e.g., residual carboxylic acids) can skew results. Validate purity via HPLC (≥95%) and LC-MS .
  • Assay Conditions : Standardize cell lines (e.g., RAW 264.7 macrophages for COX-2) and control for solvent cytotoxicity .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to active sites (e.g., COX-2) using software like AutoDock Vina. Focus on hydrogen bonds between the 4-hydroxyl group and catalytic residues (e.g., Tyr385) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) indicate robust binding .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity for structurally similar dihydropyridine derivatives?

Methodological Answer: Discrepancies may stem from:

  • Oxidation State : Ru(III) complexes show higher cytotoxicity than Ru(II) analogs due to redox activity, as observed in anticancer studies .
  • Crystallographic Variability : Differences in crystal packing (e.g., hydrogen-bonding networks) alter solubility and bioavailability .
  • Assay Sensitivity : Low-concentration assays (<10 µM) may miss dose-dependent effects. Perform IC₅₀ titrations across 3–4 log units .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.